molecular formula C17H23NO3 B10754155 Hyoscyamine CAS No. 912642-93-4

Hyoscyamine

Cat. No.: B10754155
CAS No.: 912642-93-4
M. Wt: 289.4 g/mol
InChI Key: RKUNBYITZUJHSG-VFSICIBPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hyoscyamine can be synthesized starting from 2,4-dihydroxy-5-methoxybenzaldehyde. The process involves adding a solvent and a catalyst, followed by a malonic acid compound to perform a heat preservation reaction at temperatures ranging from 0 to 300°C . The reaction mixture is then cooled, and the resulting solids are filtered and recrystallized using ethyl acetate to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound often involves extraction from plants like Atropa belladonna. The extraction process typically includes liquid-liquid extraction or solid-phase extraction using conventional sorbents . These methods are preferred due to their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Hyoscyamine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the conversion of ®-littorine to (S)-hyoscyamine, which involves a cytochrome P450 enzyme .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include this compound aldehyde and 3-hydroxylittorine .

Scientific Research Applications

Hyoscyamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUNBYITZUJHSG-VFSICIBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20941522, DTXSID80889335
Record name (3beta)-Hyoscyamine
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Record name Hyoscyamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 G DISSOLVES IN 281 ML OF WATER (PH 9.5), 69 ML OF ETHER, 150 ML OF BENZENE, 1 ML OF CHLOROFORM; FREELY SOL IN ALCOHOL, DIL ACIDS
Record name Hyoscyamine
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Record name (-)-HYOSCYAMINE
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Mechanism of Action

Hyoscyamine competitively and non-selectively antagonises muscarinic receptors in the smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine nodes, gastrointestinal tract, and respiratory tract. Antagonism of muscarinic M1, M4, and M5 receptors in the central nervous system lead to cognitive impairment; antagonism of M2 in the sinoatrial and atrioventricular nodes leads to increases in heart rate and atrial contractility; and antagonism of M3 in smooth muscle results in reduced peristalsis, bladder contraction, salivary secretions, gastric secretions, bronchial secretions, sweating, increased bronchodilation, mydriasis, and cycloplegia., MAJOR ACTION OF ANTIMUSCARINIC AGENTS IS A COMPETITIVE ANTAGONISM OF THE ACTIONS OF ACETYLCHOLINE & OTHER MUSCARINIC AGONISTS. ... RECEPTORS AFFECTED ARE THOSE OF PERIPHERAL STRUCTURES THAT ARE...STIMULATED OR INHIBITED BY MUSCARINE, THAT IS, EXOCRINE GLANDS & SMOOTH & CARDIAC MUSCLE. RESPONSES TO POSTGANGLIONIC CHOLINERGIC NERVE STIMULATION ARE ALSO INHIBITED...BUT LESS READILY THAN RESPONSES TO INJECTED CHOLINE ESTERS. /ANTIMUSCARINIC DRUGS/
Record name Hyoscyamine
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Color/Form

SILKY, TETRAGONAL NEEDLES FROM EVAPORATING ALCOHOL, WHITE CRYSTALLINE POWDER

CAS No.

101-31-5, 912642-93-4
Record name Hyoscyamine [USP:BAN]
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Record name Hyoscyamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hyoscyamine
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Melting Point

108.5 °C
Record name Hyoscyamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00424
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name (-)-HYOSCYAMINE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

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